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Compound of Interest

Compound Name: L-Threoninol

Cat. No.: B554944

Introduction

L-Threoninol, the reduced form of the amino acid L-threonine, is a chiral amino alcohol with
significant applications in organic synthesis, particularly as a building block for chiral ligands
and pharmaceutical intermediates. A thorough understanding of its spectroscopic properties is
essential for its identification, characterization, and quality control. This technical guide
provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for L-Threoninol.

It is important to note that while extensive spectroscopic data is available for its precursor, L-
Threonine, publicly accessible, experimentally-derived spectra for L-Threoninol are not readily
available. Therefore, this guide presents predicted data based on the known structure of L-
Threoninol and typical spectroscopic values for its constituent functional groups. The provided
experimental protocols are generalized for the analysis of amino alcohols.

Predicted Spectroscopic Data

The structural difference between L-Threonine (a carboxylic acid) and L-Threoninol (a primary
alcohol) leads to distinct spectroscopic signatures. The following tables summarize the
predicted NMR, IR, and MS data for L-Threoninol.

Table 1: Predicted tH and 3C NMR Chemical Shifts for L-Threoninol
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Predicted
1H NMR Chemical Shift Multiplicity Integration Assignment
(ppm)
H-1 ~3.5-3.7 Multiplet 2H -CH20H
H-2 ~3.0-3.2 Multiplet 1H -CH(NH2)
H-3 ~3.8-4.0 Multiplet 1H -CH(OH)
H-4 ~1.1-1.2 Doublet 3H -CHs
OH, NH2 Variable Broad Singlet 3H -OH, -NH:2
Predicted
13C NMR Chemical Shift Assignment
(ppm)
C-1 ~65-70 -CH20H
C-2 ~55 - 60 -CH(NH2)
C-3 ~70-75 -CH(OH)
C-4 ~15-20 -CHs

Table 2: Predicted IR Absorption Bands for L-Threoninol
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. o Predicted ]
Functional Group Vibrational Mode Intensity
Wavenumber (cm~?)

O-H (Alcohol) Stretching 3200 - 3600 Strong, Broad

N-H (Amine) Stretching 3300 - 3500 Medium (two bands
for -NHz2)

C-H (sp3) Stretching 2850 - 3000 Medium to Strong

C-O (Alcohol) Stretching 1000 - 1260 Strong

C-N (Amine) Stretching 1020 - 1250 Medium to Weak

O-H (Alcohol) Bending 1330 - 1440 Medium

N-H (Amine) Bending 1590 - 1650 Medium

Table 3: Predicted Mass Spectrometry Fragmentation for L-Threoninol

m/z Proposed Fragment Notes

105 [M]*+ Molecular lon

88 [M - NHs]+ Loss of ammonia

74 [M - CH20H]* Loss of hydroxymethyl group
57 [M - H20 - NHs]* Loss of water and ammonia

44 [CH(NH2)=CH:]* Common fragment from amino
2)= 2
alcohols

30 [CH2=NHz]* Iminium ion

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for amino alcohols like
L-Threoninol. Instrument parameters should be optimized for the specific sample and
equipment.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation:
o Accurately weigh 5-10 mg of L-Threoninol.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
D20, CD30D, or DMSO-ds) in a clean, dry NMR tube. The choice of solvent will affect the
chemical shifts of exchangeable protons (OH and NH-2).

o Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if
necessary.

e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field strength for better resolution.

[¢]

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

[e]

Acquisition Time: 2-4 seconds.

o

Relaxation Delay: 1-5 seconds.

[¢]

Number of Scans: 16-64, depending on the sample concentration.

[¢]

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).
 Instrument Parameters (*3C NMR):

o Spectrometer: 100 MHz or higher.

o Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

o Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024 or more, as *3C has a low natural abundance.

o Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-100 ppm).
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2. Infrared (IR) Spectroscopy
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background
spectrum.

o Place a small amount of solid L-Threoninol directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Sample Preparation (KBr Pellet):

o Grind 1-2 mg of L-Threoninol with ~100 mg of dry, spectroscopic grade potassium
bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is
obtained.

o Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a
transparent or translucent pellet.

¢ |nstrument Parameters:

[e]

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

o

Spectral Range: 4000-400 cm~1.

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32.

o

3. Mass Spectrometry (MS)
o Sample Preparation (Electrospray lonization - ESI):

o Prepare a dilute solution of L-Threoninol (e.g., 1-10 pug/mL) in a suitable solvent system,
such as a mixture of water and methanol or acetonitrile, often with a small amount of
formic acid (0.1%) to promote protonation.
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o Infuse the solution directly into the mass spectrometer or inject it into a liquid
chromatography system coupled to the mass spectrometer (LC-MS).

e Instrument Parameters (ESI-MS):
o lonization Mode: Positive ion mode is typically used for amines to form [M+H]* ions.
o Capillary Voltage: 3-5 kV.
o Nebulizing Gas Flow: Optimize for stable spray.
o Drying Gas Flow and Temperature: Optimize to desolvate the ions effectively.

o Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-
200).

e For Tandem MS (MS/MS):
o Isolate the precursor ion of interest (e.g., the [M+H]* ion at m/z 106).
o Apply collision-induced dissociation (CID) energy to fragment the precursor ion.
o Analyze the resulting product ions to obtain structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like L-Threoninol.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

« To cite this document: BenchChem. [Spectroscopic Analysis of L-Threoninol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554944+#spectroscopic-data-nmr-ir-ms-of-I-threoninol]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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